An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybutanamide, a simple amide derivative of 2-hydroxybutanoic acid, serves as a valuable building block in organic synthesis, particularly in the development of chiral molecules and specialty polymers. While its direct biological activity is not extensively documented, its structural motif is a key component of more complex molecules, notably N-hydroxybutanamide derivatives that exhibit significant biological effects as inhibitors of matrix metalloproteinases (MMPs). This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 2-Hydroxybutanamide, along with an illustrative synthetic workflow and a conceptual signaling pathway.
Chemical Properties and Structure
2-Hydroxybutanamide, also known as 2-hydroxybutyramide, is a chemical compound with the molecular formula C4H9NO2[1][2]. It is characterized by a hydroxyl group on the alpha-carbon relative to the amide functionality.
Identifiers and Descriptors
A summary of the key identifiers and structural descriptors for 2-Hydroxybutanamide is presented in Table 1.
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | 2-hydroxybutanamide | [3] |
| Molecular Formula | C4H9NO2 | [1][2][3] |
| Molecular Weight | 103.12 g/mol | [3] |
| Canonical SMILES | CCC(C(=O)N)O | [3] |
| InChI Key | UUXHICUVBOTXQS-UHFFFAOYSA-N | [3] |
| CAS Number | 1113-58-2 | [3] |
Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | -0.6 | [3] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 103.063328530 Da | [3] |
| Topological Polar Surface Area | 63.3 Ų | [3] |
| Solubility | Soluble in water, ethanol, and acetone. | [1][2] |
Experimental Protocols
While various synthetic routes to 2-Hydroxybutanamide exist, a common and efficient method involves the hydration of 2-hydroxybutanenitrile.
Synthesis via Catalytic Hydration of 2-Hydroxybutanenitrile
A plausible experimental workflow for the synthesis of 2-Hydroxybutanamide is outlined below, based on the catalytic hydration of nitriles.
Methodology:
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Reaction Setup: A Schlenk tube is charged with 2-hydroxybutanenitrile and water under an inert atmosphere.
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Catalyst Addition: The ruthenium catalyst, [RuCl2(η3:η3-C10H16){PMe2(OH)}], is added to the reaction mixture.
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Reaction: The reaction is stirred at 20°C for 72 hours.
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Work-up: The reaction mixture is subjected to a standard aqueous work-up, typically involving extraction with an organic solvent.
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Purification: The crude product is purified by column chromatography on silica gel.
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Analysis: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Relevance and Signaling Pathways
While 2-Hydroxybutanamide itself is not prominently featured in biological signaling pathways, its N-hydroxy derivatives are a well-established class of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). In the context of cancer, the overexpression of certain MMPs is associated with tumor invasion, metastasis, and angiogenesis[1][4][5][6].
The diagram below illustrates the general mechanism of MMP-driven cancer cell invasion and how N-hydroxybutanamide-based inhibitors can interfere with this process.
This pathway highlights how growth factors can stimulate signaling cascades within a cancer cell, leading to the increased expression and activation of MMPs. These active MMPs then degrade the surrounding ECM, facilitating cancer cell invasion and metastasis. N-hydroxybutanamide derivatives, acting as MMP inhibitors, can block the activity of these enzymes, thereby impeding the degradation of the ECM and potentially halting the metastatic process.
Conclusion
2-Hydroxybutanamide is a foundational molecule with well-defined chemical properties and structure. While its direct biological applications are limited, it serves as a critical precursor for the synthesis of biologically active compounds, particularly N-hydroxybutanamide-based MMP inhibitors. The development of efficient synthetic routes and a deeper understanding of the structure-activity relationships of its derivatives are promising avenues for future research in drug discovery and development, especially in the context of anti-cancer therapies.
References
- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 1113-58-2,Butanamide, 2-hydroxy- | lookchem [lookchem.com]
- 3. 2-Hydroxybutanamide | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
